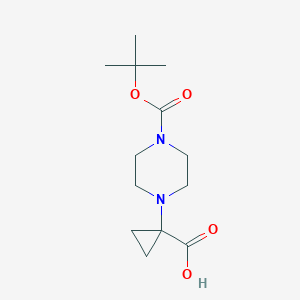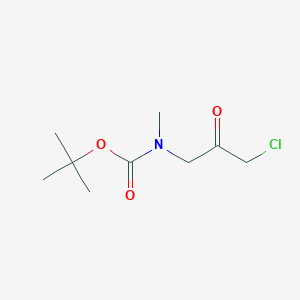![molecular formula C14H21N3O B2527554 [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amin CAS No. 267416-91-1](/img/structure/B2527554.png)
[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine: is a chemical compound with the molecular formula C14H21N3O and a molecular weight of 247.34 g/mol . It is primarily used for research purposes and is not intended for human or veterinary use . This compound is known for its unique structure, which includes a piperazine ring substituted with an isobutyryl group and an aniline moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is used in biological research to study the effects of piperazine derivatives on biological systems. It is particularly useful in the development of new drugs targeting the central nervous system.
Medicine: In medicinal chemistry, [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine is explored for its potential therapeutic properties. It is investigated for its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine typically involves the reaction of 4-aminophenylpiperazine with isobutyryl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or .
Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring or piperazine ring are replaced with other groups. Common reagents include and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as .
Major Products:
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of .
Substitution: Formation of or .
Wirkmechanismus
The mechanism of action of [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors in the central nervous system, modulating the activity of neurotransmitters such as serotonin and dopamine . This interaction can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric and neurological disorders.
Vergleich Mit ähnlichen Verbindungen
- 4-(4-Methylpiperazin-1-yl)aniline
- 4-(4-Ethylpiperazin-1-yl)aniline
- 4-(4-Propylpiperazin-1-yl)aniline
Comparison: Compared to these similar compounds, [4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine is unique due to the presence of the isobutyryl group on the piperazine ring. This structural difference can influence its chemical reactivity, biological activity, and pharmacokinetic properties. The isobutyryl group may enhance the compound’s ability to cross the blood-brain barrier, making it more effective in targeting the central nervous system.
Eigenschaften
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11(2)14(18)17-9-7-16(8-10-17)13-5-3-12(15)4-6-13/h3-6,11H,7-10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNNHGYMGNNUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2527471.png)
![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2527474.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]propanamide](/img/structure/B2527476.png)

![(2E)-2-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2527480.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527481.png)

![2-[(4-bromophenyl)formamido]-N-(cyanomethyl)acetamide](/img/structure/B2527485.png)
![7-Chloro-2-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2527486.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one](/img/structure/B2527487.png)


![3,5-dimethyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide](/img/structure/B2527492.png)
